1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride
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Overview
Description
1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFN It is a derivative of cyclopentanamine, where the amine group is substituted with a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride typically involves the reaction of cyclopentanone with 2-fluorobenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes[][6].
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)cyclopentanamine: Similar structure but without the hydrochloride salt.
1-(2-Chlorophenyl)cyclopentan-1-amine hydrochloride: Similar structure with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)cyclopentan-1-amine hydrochloride: Similar structure with a bromine atom instead of fluorine.
Uniqueness
1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
1225335-98-7; 911069-19-7 |
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Molecular Formula |
C11H15ClFN |
Molecular Weight |
215.7 |
IUPAC Name |
1-(2-fluorophenyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11;/h1-2,5-6H,3-4,7-8,13H2;1H |
InChI Key |
RRIJAXVEZGFZBJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2F)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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